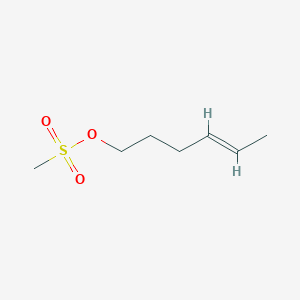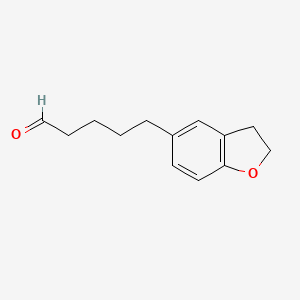
5-(2,3-Dihydrobenzofuran-5-yl)pentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-Dihydrobenzofuran-5-yl)pentanal is an organic compound with the molecular formula C13H16O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydrobenzofuran-5-yl)pentanal typically involves the formation of the benzofuran ring followed by the introduction of the pentanal side chain. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. This is followed by the addition of the pentanal group through various organic reactions such as aldol condensation or Grignard reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,3-Dihydrobenzofuran-5-yl)pentanal can undergo various chemical reactions including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups on the benzofuran ring or the pentanal side chain.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-(2,3-Dihydrobenzofuran-5-yl)pentanoic acid, while reduction can produce 5-(2,3-Dihydrobenzofuran-5-yl)pentanol .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its biological activities such as antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 5-(2,3-Dihydrobenzofuran-5-yl)pentanal involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2,3-Dihydrobenzofuran-5-yl)pentan-2-one
- 5-(2,3-Dihydrobenzofuran-5-yl)pent-3-en-2-one
- 5-(2,3-Dihydrobenzofuran-5-yl)pentanoic acid
Uniqueness
5-(2,3-Dihydrobenzofuran-5-yl)pentanal is unique due to its specific structure, which combines the benzofuran ring with a pentanal side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H16O2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
5-(2,3-dihydro-1-benzofuran-5-yl)pentanal |
InChI |
InChI=1S/C13H16O2/c14-8-3-1-2-4-11-5-6-13-12(10-11)7-9-15-13/h5-6,8,10H,1-4,7,9H2 |
InChI-Schlüssel |
OBFSWDNDAHGLIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=C(C=C2)CCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



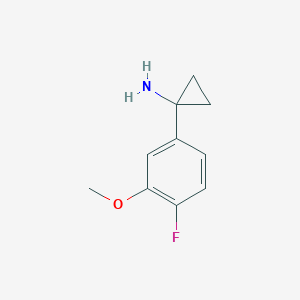
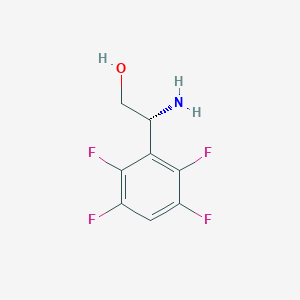
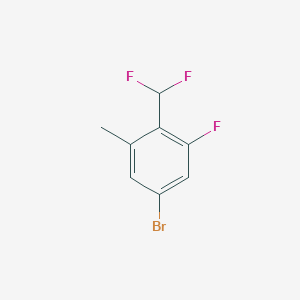
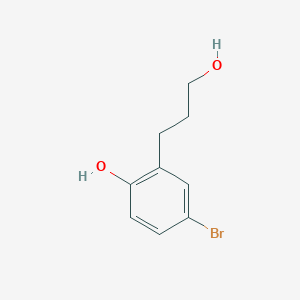
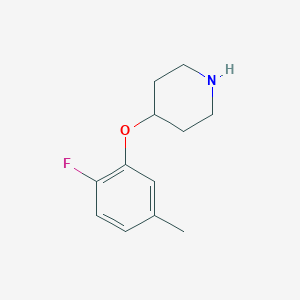
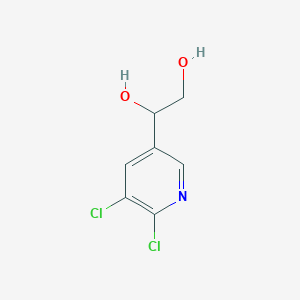
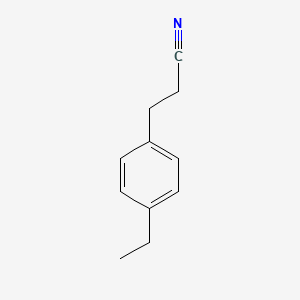
![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)

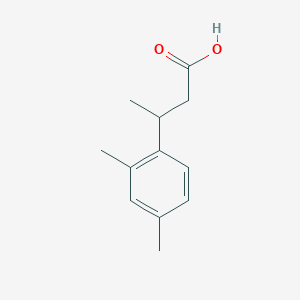
![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine](/img/structure/B13610006.png)
